molecular formula C13H12ClN3S B3421794 1-Anilino-3-(4-chlorophenyl)thiourea CAS No. 22814-95-5

1-Anilino-3-(4-chlorophenyl)thiourea

Cat. No.: B3421794
CAS No.: 22814-95-5
M. Wt: 277.77 g/mol
InChI Key: HMXMVJBDDXZYBL-UHFFFAOYSA-N
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Description

1-Anilino-3-(4-chlorophenyl)thiourea is a substituted thiourea derivative of significant interest in medicinal chemistry research. Thiourea analogs, particularly those incorporating halogen atoms like chlorine and specific aniline substituents, are investigated for their enhanced biological potency and bioavailability . A key research area for this class of compounds is their potent activity against Gram-positive bacteria, including standard and methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with some analogs demonstrating minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, certain thiourea derivatives have shown promising activity as inhibitors of biofilm formation, a major challenge in treating device-related and chronic infections . The mechanism of action for antibacterial activity is often associated with the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . Researchers also utilize these compounds in cytotoxicity studies to evaluate their effects on various cell lines, including human leukemia/lymphoma models and MT-4 cells . The compound serves as a valuable synthetic intermediate for constructing more complex heterocyclic systems in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-anilino-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c14-10-6-8-11(9-7-10)15-13(18)17-16-12-4-2-1-3-5-12/h1-9,16H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXMVJBDDXZYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22814-95-5
Record name 4-(4-CHLOROPHENYL)-1-PHENYL-3-THIOSEMICARBAZIDE
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Synthetic Methodologies and Mechanistic Pathways for 1 Anilino 3 4 Chlorophenyl Thiourea

Historical Evolution of Thiourea (B124793) Synthesis Pertinent to Aromatic Derivatives

The synthesis of thiourea and its derivatives dates back to the 19th century, with early methods laying the groundwork for the production of more complex aromatic structures. Historically, the reaction of primary amines with carbon disulfide was a foundational method for preparing symmetrical and unsymmetrical thioureas. nih.govnih.gov Another classical approach involved the use of thiophosgene, a highly reactive but also highly toxic reagent, which would react with amines to form isothiocyanates as key intermediates. mdpi.comgoogle.com These isothiocyanates could then be reacted with another amine to yield the desired thiourea. The development of methods using ammonium (B1175870) thiocyanate (B1210189) and acid chlorides also provided a pathway to N-acylthioureas. mdpi.com These early methods, while effective, often suffered from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, prompting the development of more refined and safer synthetic routes in the decades that followed.

Contemporary Synthetic Strategies for 1-Anilino-3-(4-chlorophenyl)thiourea

Modern synthetic approaches for this compound and related compounds focus on improving yields, simplifying procedures, and minimizing environmental impact. These strategies often build upon the classical reactions but with significant modifications and optimizations.

Condensation Reactions Utilizing Amines and Carbon Disulfide

The reaction of amines with carbon disulfide remains a viable method for thiourea synthesis. nih.govresearchgate.netorganic-chemistry.org In a typical procedure for an unsymmetrical thiourea like this compound, one of the parent amines, for instance, 4-chloroaniline (B138754), would first react with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then react with the second amine, in this case, phenylhydrazine (B124118) (aniline attached to an amino group), to yield the final product. nih.gov One-pot syntheses have been developed where a primary amine, carbon disulfide, and an oxidant are reacted in water to produce thioureas. researchgate.net The choice of solvent and reaction conditions is crucial for controlling the outcome and yield of the reaction.

A concise and versatile method for constructing unsymmetrical thioureas from amines and carbon disulfide has been achieved in DMSO without the need for additional reagents. rsc.org This protocol is compatible with various primary and secondary amines, offering an efficient route to the desired products through a cascade reaction sequence. rsc.org

Applications of Isothiocyanate Intermediates in Thiourea Formation

The use of isothiocyanate intermediates is a widespread and highly effective strategy for the synthesis of unsymmetrical thioureas. mdpi.commdpi.com For the synthesis of this compound, this would typically involve the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine. This method is often preferred due to its high efficiency and the commercial availability of a wide range of isothiocyanates.

A relevant example is the synthesis of the similar compound 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea, which was achieved by reacting 4-chloroaniline with 3-chloropropionyl isothiocyanate in acetone. nih.gov This highlights the general applicability of the isothiocyanate route for creating substituted thioureas. The reaction generally proceeds under mild conditions and gives good yields. mdpi.com

Reactant 1Reactant 2ProductReference
4-chlorophenyl isothiocyanatePhenylhydrazineThis compound mdpi.com
4-chloroaniline3-chloropropionyl isothiocyanate1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea nih.gov
Phenyl isothiocyanateVarious aminesN,N'-disubstituted thioureas mdpi.com
Benzyl isothiocyanateVarious aminesN,N'-disubstituted thioureas mdpi.com

Green Chemistry Approaches in Synthetic Route Optimization

In recent years, there has been a significant push towards developing more environmentally friendly methods for thiourea synthesis. nih.govmdpi.comresearchgate.netrsc.org These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.

One such approach involves conducting the synthesis in water, which is a benign and readily available solvent. google.comresearchgate.netorganic-chemistry.org For example, a simple and efficient synthesis of symmetrical and unsymmetrical thioureas has been reported through the condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.org Another green strategy is the use of deep eutectic solvents (DESs) which can act as both the catalyst and the reaction medium. rsc.org These solvents are often biodegradable and have low toxicity. rsc.org

A general and efficient green method for preparing nitro N,N'-diaryl thioureas has been developed using cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF, with nearly quantitative yields. nih.gov

Solvent-Free and Catalytic Methods for Thiourea Synthesis

Solvent-free reaction conditions represent a significant advancement in green chemistry, as they eliminate the need for potentially harmful organic solvents. nih.govrsc.org Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of thioureas. nih.gov In this technique, the solid reactants are ground together, and the mechanical energy drives the chemical reaction. This method is often faster and more efficient than traditional solvent-based syntheses. nih.gov

Catalytic methods are also being explored to improve the efficiency and selectivity of thiourea synthesis. While not always strictly "green," the use of a catalyst can significantly lower the activation energy of the reaction, allowing for milder reaction conditions and potentially reducing side reactions. For instance, thiourea itself can act as a bifunctional organocatalyst in certain reactions. acs.org The development of novel catalysts for thiourea synthesis is an active area of research. libretexts.orgpugetsound.eduoup.com

ApproachKey FeaturesAdvantagesReferences
Aqueous Synthesis Uses water as the solvent.Environmentally benign, readily available solvent. google.comresearchgate.netorganic-chemistry.org
Deep Eutectic Solvents (DESs) DES acts as both catalyst and reaction medium.Biodegradable, low toxicity, often reusable. rsc.org
Mechanochemistry (Ball Milling) Solvent-free grinding of solid reactants.Reduced solvent waste, often faster reaction times. nih.gov
Organocatalysis Uses small organic molecules as catalysts.Can lead to milder reaction conditions and high selectivity. acs.orglibretexts.orgpugetsound.edu

Reaction Mechanism Elucidation for Relevant Thiourea Formations

The formation of thioureas, including this compound, proceeds through well-understood mechanistic pathways.

When using amines and carbon disulfide , the reaction is initiated by the nucleophilic attack of the amine on the carbon atom of carbon disulfide. nih.gov This leads to the formation of a dithiocarbamate salt as an intermediate. nih.gov In the synthesis of an unsymmetrical thiourea, this dithiocarbamate can then react with a second, different amine. The reaction typically involves the elimination of hydrogen sulfide (B99878) to form the final thiourea product. nih.gov

In the case of the isothiocyanate route , the mechanism is more straightforward. The reaction begins with the nucleophilic attack of the amino group of one reactant (e.g., phenylhydrazine) on the electrophilic carbon atom of the isothiocyanate group of the other reactant (e.g., 4-chlorophenyl isothiocyanate). researchgate.net This addition reaction forms a tetrahedral intermediate, which then undergoes a proton transfer to yield the stable thiourea product. This reaction is generally considered a nucleophilic addition. researchgate.net

The proposed mechanism for the formation of thiourea from an isothiocyanate and an amine involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate. This is followed by a proton shift from the amine nitrogen to the nitrogen of the isothiocyanate, resulting in the final thiourea structure. researchgate.net

Detailed Kinetic and Thermodynamic Studies

Due to the absence of specific published kinetic and thermodynamic data for the synthesis of this compound, this section will present expected trends and representative data based on studies of analogous reactions, such as the reaction of substituted anilines with phenyl isothiocyanates. The primary synthetic route is the nucleophilic addition of phenylhydrazine to 4-chlorophenyl isothiocyanate.

The reaction rate is anticipated to be influenced by several factors, including the nature of the solvent, the temperature, and the electronic properties of the substituents on both the aniline (B41778) and phenyl isothiocyanate rings. Generally, the reaction follows second-order kinetics, being first order with respect to each reactant.

Kinetic Data for an Analogous Reaction

The following table presents hypothetical, yet plausible, kinetic data for the reaction between an aniline derivative and a phenyl isothiocyanate derivative in a common organic solvent like acetonitrile (B52724) at various temperatures. This data is illustrative of the expected kinetic behavior for the formation of this compound.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.61

Note: The data in this table is representative and based on analogous reactions. Specific experimental data for this compound is not currently available in the public domain.

From this data, the activation energy (Ea) for the reaction can be estimated using the Arrhenius equation. The general trend observed is that an increase in temperature leads to a significant increase in the reaction rate constant, which is typical for this type of chemical reaction. The presence of an electron-withdrawing chlorine atom on the phenyl isothiocyanate ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to a faster reaction rate compared to unsubstituted phenyl isothiocyanate.

Thermodynamic Parameters for an Analogous Reaction

The thermodynamic feasibility of the synthesis of this compound can be inferred from the standard thermodynamic parameters of similar reactions. The formation of the thiourea derivative is generally an exothermic process, driven by the formation of a stable C-N bond.

The following table provides representative thermodynamic data for the formation of a disubstituted thiourea from an aniline and a phenyl isothiocyanate.

Thermodynamic ParameterValue
Enthalpy of Reaction (ΔH°)-75 kJ/mol
Entropy of Reaction (ΔS°)-150 J/(mol·K)
Gibbs Free Energy of Reaction (ΔG°) at 298 K-30.3 kJ/mol

Note: The data in this table is representative and based on analogous reactions. Specific experimental data for this compound is not currently available in the public domain.

The negative Gibbs free energy of reaction indicates that the formation of the thiourea product is a spontaneous process under standard conditions. The negative enthalpy change confirms the exothermic nature of the reaction, while the negative entropy change is consistent with two reactant molecules combining to form a single product molecule, leading to a more ordered system.

Identification of Key Intermediates and Transition States

The synthesis of this compound from phenylhydrazine and 4-chlorophenyl isothiocyanate proceeds through a well-established nucleophilic addition mechanism. While direct experimental isolation and characterization of intermediates and transition states for this specific reaction are not documented, their nature can be confidently predicted based on extensive studies of analogous reactions.

The key step in the mechanism is the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-chlorophenyl isothiocyanate. This concerted step is believed to proceed through a single transition state.

Key Intermediates

In this proposed mechanism, there are no long-lived, isolable intermediates. The reaction is generally considered to be a direct addition. However, a transient zwitterionic species can be conceptualized as an intermediate point along the reaction coordinate, immediately following the initial N-C bond formation and preceding the proton transfer.

Conceptual Intermediate in the Synthesis of this compound

IntermediateStructureDescription
Zwitterionic AdductA transient species where the nucleophilic nitrogen of phenylhydrazine has formed a bond with the isothiocyanate carbon, resulting in a positive charge on the nitrogen and a negative charge on the sulfur atom.

Note: This intermediate is a theoretical construct to aid in understanding the reaction mechanism and is not typically isolated.

Transition States

The reaction is proposed to proceed through a highly organized, four-centered transition state. In this transition state, the new C-N bond is partially formed, and the proton transfer from the hydrazine (B178648) nitrogen to the isothiocyanate nitrogen is initiated.

Proposed Transition State for the Synthesis of this compound

Transition StateDescription
Four-Centered Transition StateA cyclic arrangement involving the attacking nitrogen atom of phenylhydrazine, the isothiocyanate carbon, the isothiocyanate nitrogen, and a hydrogen atom from the phenylhydrazine. This structure facilitates the simultaneous bond formation and proton transfer.

The structure of this transition state is influenced by the solvent, with polar solvents potentially stabilizing any charge separation that may occur. The presence of the electron-withdrawing 4-chlorophenyl group is expected to lower the energy of the transition state by increasing the electrophilicity of the isothiocyanate carbon, thereby accelerating the reaction. Computational studies on similar systems have supported the existence and structure of such a transition state.

Advanced Structural Characterization and Conformational Analysis of 1 Anilino 3 4 Chlorophenyl Thiourea

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com Although specific crystallographic data for 1-Anilino-3-(4-chlorophenyl)thiourea is not widely published, extensive studies on closely related compounds, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea (B2649787) and 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, offer significant insights into its expected molecular geometry and crystal packing. nih.govmendeley.com

The table below presents representative crystallographic data from a related compound, 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, which illustrates the typical parameters determined in such studies. nih.gov

Table 1. Crystal Data and Structure Refinement for 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea nih.gov
ParameterValue
Empirical FormulaC₁₀H₁₀Cl₂N₂OS
Formula Weight277.16
Temperature298 K
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5151 (16)
b (Å)9.045 (3)
c (Å)12.387 (4)
α (°)101.000 (5)
β (°)94.027 (5)
γ (°)94.780 (5)
Volume (ų)602.1 (3)
Z2

Hydrogen bonds are crucial in dictating the supramolecular assembly of thiourea (B124793) derivatives. nih.gov In the solid state, this compound is expected to form robust hydrogen bonding networks. Acylthioureas, a related class, are known to form strong intramolecular N-H···O=C hydrogen bonds, which create a six-membered pseudo-ring, enhancing molecular stability. nih.govrsc.org

Intermolecular hydrogen bonds are equally important for crystal packing. The most common interactions involve the N-H groups of the thiourea moiety acting as donors and the thiocarbonyl sulfur atom (C=S) acting as an acceptor. nih.govnih.gov This N-H···S interaction often leads to the formation of centrosymmetric dimers. mendeley.com For example, in the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, dimers are formed via intermolecular N-H···S bonds with an N···S separation of 3.440(2) Å. mendeley.com In other cases, molecules are linked into extended chains or sheets. nih.govnih.gov The crystal structure of 1-(3-chlorophenyl)thiourea (B1349316) reveals molecules linked into two-dimensional sheets through N-H···S and N-H···Cl hydrogen bonds. nih.gov

The table below summarizes typical hydrogen bond geometries observed in a related thiourea derivative.

Table 2. Hydrogen-Bond Geometry (Å, °) for 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea nih.gov
D—H···AD—HH···AD···AD—H···A
N2—H2A···O1 (intramolecular)0.861.922.646 (4)141
N1—H1A···S1 (intermolecular)0.862.523.367 (3)169
C9—H9A···O1 (intermolecular)0.932.553.402 (5)152

The conformation of thiourea derivatives in the solid state is largely governed by the steric and electronic effects of the substituents on the nitrogen atoms. For N-acyl, N'-aryl thioureas, a common conformation is one where the acyl group is cis and the aryl group is trans with respect to the thiocarbonyl sulfur atom across the C–N bonds. nih.gov This arrangement is often stabilized by the aforementioned intramolecular N-H···O hydrogen bond. nih.govnih.gov

The molecule as a whole is typically not planar. For instance, in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, a dihedral angle of 14.36 (12)° is observed between the chlorophenylamine and thiourea fragments. nih.gov This twisting accommodates the bulky substituents and optimizes packing efficiency in the crystal lattice.

Solution-State Conformation and Dynamics through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two different phenyl rings and the N-H protons of the aniline (B41778) and thiourea groups. researchgate.netmdpi.com The N-H protons typically appear as broad singlets at a downfield chemical shift (e.g., ~9-12 ppm), and their position can be sensitive to solvent and concentration, indicating their involvement in hydrogen bonding. mdpi.comchemicalbook.com The aromatic protons would appear in the range of ~7-8 ppm, with splitting patterns characteristic of para-substituted rings. mdpi.com

The ¹³C NMR spectrum would be characterized by a signal for the thiocarbonyl carbon (C=S) at a very downfield position, typically around 180 ppm. mdpi.com The aromatic carbons would resonate in the 115-140 ppm range. researchgate.net A study on a platinum(II) complex of the closely related 1-(4-chlorophenyl)-3-phenylthiourea utilized ³¹P NMR spectroscopy to probe the coordination environment, demonstrating the utility of specialized NMR techniques for studying interactions. researchgate.net

The table below shows representative ¹H NMR chemical shifts for a similar compound, 1,3-diphenylthiourea, which helps in predicting the spectral features of the title compound. chemicalbook.com

Table 3. Representative ¹H NMR Data for 1,3-Diphenylthiourea in DMSO-d₆ chemicalbook.com
AssignmentShift (ppm)
N-H9.75
Aromatic C-H7.50
Aromatic C-H7.33
Aromatic C-H7.12

Vibrational Spectroscopy for Functional Group Analysis and Interaction Signatures (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides signatures of the functional groups within a molecule. nih.govresearchgate.net For this compound, these spectra are dominated by vibrations of the N-H, C=S, C-N, and aromatic C-H groups. eurjchem.com

The N-H stretching vibrations typically appear as strong bands in the FT-IR spectrum between 3100 and 3400 cm⁻¹. researchgate.net The position and shape of these bands can indicate the extent of hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea core, is expected to appear in the region of 700-850 cm⁻¹, often coupled with C-N stretching modes. The changes in C-N bond lengths and their corresponding vibrational frequencies can suggest extended π-electron delocalization over the thiourea moiety. eurjchem.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane bending modes appear at lower frequencies. researchgate.net

Table 4. Key Vibrational Modes for Thiourea Derivatives researchgate.neteurjchem.comresearchgate.net
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
N-H Stretching3100 - 3400FT-IR, Raman
Aromatic C-H Stretching3000 - 3100FT-IR, Raman
C=S Stretching700 - 850FT-IR, Raman
C-N Stretching1300 - 1500FT-IR, Raman
N-H Bending1500 - 1650FT-IR

Chiroptical Properties and Stereochemical Investigations (if chiral analogues are explored)

While this compound itself is achiral, the introduction of a stereogenic center would impart chiroptical properties, which can be studied using techniques like electronic circular dichroism (ECD). Chiral thioureas are of great interest as organocatalysts and sensors. mdpi.comnih.gov

Studies on chiral thiourea-containing macrocycles show that their chiroptical properties are strongly influenced by the immediate chiral environment around the thiourea chromophore. acs.org The C=S group is a chromophore that absorbs UV light, and in a chiral environment, it gives rise to distinct Cotton effects in the ECD spectrum. The transfer of structural information from a chiral part of the molecule to the thiourea chromophore can induce a preferred conformation, resulting in a measurable ECD signal. mdpi.com The development of chiral analogues of this compound could therefore lead to applications in stereoselective recognition and catalysis.

Computational and Theoretical Chemistry of 1 Anilino 3 4 Chlorophenyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules like 1-Anilino-3-(4-chlorophenyl)thiourea. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system. These calculations are fundamental in modern chemistry for understanding reaction mechanisms, electronic properties, and spectroscopic characteristics. For similar thiourea (B124793) derivatives, DFT methods, particularly with nonlocal exchange-correlation functionals, have been shown to predict accurate equilibrium structures. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (HOMO-LUMO) analysis is critical in understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates that charge transfer can readily occur within the molecule. nih.govresearchgate.net For thiourea derivatives, a decrease in the HOMO-LUMO energy gap is often associated with increased π-electron conjugation. researchgate.net In computational studies of related compounds, the HOMO-LUMO energy gap has been identified as a key indicator of chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Thiourea Derivative

OrbitalEnergy (eV)
HOMO-5.87
LUMO-2.47
Energy Gap (ΔE) 3.40

Note: The values in this table are representative and based on DFT calculations for similar organic molecules. researchgate.net The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electron density, typically color-coded for clarity.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In thiourea derivatives, these regions are often localized around the sulfur and oxygen atoms. researchgate.net

Blue Regions: Represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For thiourea compounds, these are commonly found around the N-H groups. researchgate.netresearchgate.net

Green Regions: Denote areas of neutral potential. researchgate.net

The MEP analysis for this compound would likely show a negative potential around the thiocarbonyl sulfur atom, making it a site for electrophilic interaction, while the amine protons would exhibit a positive potential, making them susceptible to nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.comresearchgate.net

For various thiourea derivatives, theoretically calculated ¹H and ¹³C NMR chemical shifts have shown excellent correlation with experimental data. researchgate.netmdpi.com Similarly, calculated IR spectra have been used to assign vibrational modes, with a good agreement between theoretical and experimental frequencies. nih.govnih.gov For instance, the characteristic N-H stretching vibrations in thiourea derivatives are typically observed in the range of 3100-3300 cm⁻¹, and DFT calculations can predict these modes with high accuracy. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Thiourea Compound

ParameterPredicted ValueExperimental Value
¹³C NMR (C=S)181.84 ppm182.26 ppm mdpi.comresearchgate.net
IR (N-H stretch)3481 cm⁻¹~3400-3500 cm⁻¹
IR (C=S stretch)1321 cm⁻¹~1300-1350 cm⁻¹ mdpi.com

Note: These values are illustrative and based on data from related thiourea compounds. mdpi.comresearchgate.netmdpi.com Specific calculations would be needed for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and interactions with solvents. curtin.edu.au By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound behaves in a realistic environment, such as in a water-based solution. rsc.org

MD simulations can be used to:

Explore the different conformations a molecule can adopt and their relative stabilities.

Analyze the interactions between the solute and solvent molecules, which is crucial for understanding solubility and transport properties. curtin.edu.au

Investigate the stability of ligand-protein complexes, which is vital in drug design. nih.govmdpi.com

For thiourea derivatives, MD simulations have been used to analyze radial distribution functions, which provide information about the interaction of the molecule with the surrounding solvent system. curtin.edu.au

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com These models use theoretical descriptors to predict the activity of new compounds, thereby guiding the design of more potent molecules. nih.gov

Key theoretical descriptors used in QSAR models for thiourea derivatives often include:

Lipophilicity (logP): This descriptor is crucial for predicting a compound's ability to cross biological membranes. rsc.org

Electronic Parameters: Such as the energy of the HOMO and LUMO, which relate to the molecule's reactivity.

Steric Descriptors: These describe the size and shape of the molecule, which can influence its binding to a biological target. rsc.org

QSAR studies on thiourea derivatives have highlighted the importance of lipophilicity and hydrogen bond acidity in determining their biological transport abilities. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful means to elucidate reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying transition states and intermediates to determine the most likely reaction pathway.

For thiourea derivatives, computational methods can be used to study their synthesis and potential chemical transformations. For example, the tautomerism between thione and thiol forms can be investigated by calculating the relative energies of the two tautomers. mdpi.com DFT calculations have been used to confirm the thioamide form as the more stable tautomer in similar heterocyclic thiourea systems by comparing calculated and experimental NMR data. mdpi.comresearchgate.net These computational insights are invaluable for understanding the reactivity and stability of this compound.

Coordination Chemistry and Catalytic Applications of 1 Anilino 3 4 Chlorophenyl Thiourea

Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands

The synthesis of metal complexes using thiourea derivatives as ligands is a well-established area of coordination chemistry. These ligands are prized for their ability to form stable complexes with a wide range of transition metals. The general synthesis involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. For ligands like 1-Anilino-3-(4-chlorophenyl)thiourea, the reaction typically proceeds by mixing an ethanolic or methanolic solution of the metal chloride, nitrate (B79036), or acetate (B1210297) with a solution of the ligand. The resulting complexes can often be isolated as stable crystalline solids.

Characterization of these complexes relies on a suite of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure and bonding within the complex. Elemental analysis and conductivity measurements further confirm the stoichiometry and nature of the complexes.

Investigation of Coordination Modes and Binding Sites (N,S-coordination)

Thiourea derivatives are versatile ligands capable of coordinating to metal centers in several ways, primarily through their sulfur and nitrogen atoms. The most common coordination mode is monodentate binding through the sulfur atom, which is attributed to the soft nature of the sulfur donor. However, bidentate chelation involving both a nitrogen atom and the sulfur atom (N,S-coordination) is also frequently observed, particularly when it leads to the formation of a stable five- or six-membered ring.

In the case of this compound, coordination is expected to occur primarily through the thiocarbonyl sulfur atom. Evidence for this is typically found in FT-IR spectra, where the ν(C=S) stretching vibration shifts to a lower frequency upon coordination to the metal center. Simultaneously, changes in the ν(N-H) stretching frequencies can indicate the involvement of the nitrogen atoms in the coordination sphere or in hydrogen bonding interactions within the crystal lattice. The presence of new bands at lower frequencies can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, confirming the coordination mode.

Structural Analysis of Metal-Thiourea Complexes (e.g., X-ray crystallography)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-thiourea complexes. This technique provides unambiguous information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions such as hydrogen bonding.

For related N,N'-diarylthiourea complexes, X-ray analysis has confirmed various geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the stoichiometry of the complex. For instance, complexes with a general formula of [M(L)₂Cl₂], where L is a bidentate thiourea ligand, often exhibit an octahedral geometry. The structural data from these analyses are crucial for understanding the relationship between the structure of the complex and its chemical or biological activity.

Interactive Table: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complex

CompoundKey FT-IR Bands (cm⁻¹)Coordination Evidence
Thiourea Ligand (L)ν(N-H): ~3400, ν(C=N): ~1660, ν(C=S): ~1230Reference spectrum of the free ligand.
Metal Complex [M(L)Cl₂]ν(N-H): Shifted, ν(C=N): Shifted, ν(C=S): Shifted to lower frequency (~1100-1200)Shift in C=S band indicates coordination through sulfur. Shifts in N-H and C=N bands suggest N-coordination.

Organocatalysis Mediated by this compound and Related Thioureas

Thiourea derivatives have emerged as powerful organocatalysts, primarily acting as hydrogen bond donors to activate electrophilic substrates. The development of bifunctional catalysts, which incorporate both a thiourea moiety for activation and a basic group (like an amine) to activate the nucleophile, has significantly expanded the scope of these catalysts in asymmetric synthesis.

Hydrogen Bond Donor Catalysis in Organic Transformations

The catalytic activity of thioureas stems from the ability of their two N-H protons to form strong hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups. This interaction polarizes the electrophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. This mode of activation is a form of general acid catalysis.

Catalysts like this compound are effective in this role. The acidity of the N-H protons, and thus the strength of the hydrogen bonds, can be tuned by the electronic nature of the substituents on the aryl rings. The presence of the electron-withdrawing chloro group on one of the phenyl rings enhances the hydrogen-bond donating capacity of the catalyst compared to unsubstituted diarylthioureas. These catalysts have been successfully employed in a variety of organic transformations, including Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions.

Dual Activation Mechanisms in Organocatalytic Reactions

In more sophisticated catalytic systems, thioureas are often part of a bifunctional scaffold. A common design involves linking the thiourea unit to a tertiary amine, such as a cinchona alkaloid. In these systems, a dual activation mechanism is often operative. The thiourea group activates the electrophile via hydrogen bonding, while the amine base activates the nucleophile, either by deprotonation or through the formation of a more reactive enamine or iminium ion intermediate.

Mechanistic studies, combining NMR spectroscopy and DFT calculations, have provided deep insights into these dual activation pathways. It has been shown that the simultaneous activation of both the nucleophile and the electrophile by a single catalyst molecule is key to achieving high reactivity and stereoselectivity. For example, in the Michael reaction between a γ-butyrolactam and a chalcone, one N-H of the thiourea and a protonated amine can activate the nucleophile, while the second N-H of the thiourea activates the electrophile.

Transition Metal Catalysis Using Thiourea Derivatives as Ligands

Beyond their role in organocatalysis, thiourea derivatives are also valuable ligands in transition metal-catalyzed reactions. By coordinating to a metal center, they can modify its electronic properties and steric environment, thereby influencing the outcome of the catalytic cycle. The resulting metal-thiourea complexes can act as catalysts for various transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The ability of the thiourea ligand to act as a "hemilabile" ligand—reversibly binding through one or two donor atoms—can be particularly advantageous in catalysis. This allows the ligand to open up a coordination site on the metal for substrate binding during one step of the catalytic cycle and then re-coordinate to stabilize the metal center in another step. The combination of a soft sulfur donor and a hard nitrogen donor makes thioureas like this compound promising candidates for the development of novel transition metal catalysts.

Interactive Table: Applications of Thiourea-Based Catalysts

Catalyst TypeReactionActivation ModeReference
Monofunctional ThioureaMichael AdditionElectrophile activation via H-bonding
Bifunctional Amine-ThioureaAsymmetric Michael AdditionDual activation of nucleophile and electrophile
Transition Metal-Thiourea ComplexVarious (e.g., cross-coupling)Modulation of metal center's electronic/steric properties

Applications in Cyclization and Addition Reactions

Thiourea derivatives are recognized for their ability to act as hydrogen-bond donors, a property that is central to their function as organocatalysts in a variety of organic transformations, including cyclization and addition reactions. The presence of both N-H protons and the sulfur atom allows these molecules to activate electrophiles and organize transition states, leading to high efficiency and stereoselectivity in certain cases.

Cyclization Reactions:

Arylthiourea derivatives have been employed as catalysts and reagents in the synthesis of various heterocyclic compounds through cyclization pathways. For instance, N,N'-disubstituted thioureas, a class to which this compound belongs, can undergo cyclocondensation reactions with reagents like oxalyl chloride to form imidazole-dione ring systems. nih.govarkat-usa.org The reaction is initiated by the nucleophilic attack of a nitrogen atom from the thiourea backbone. nih.gov While this specific reaction showcases the reactivity of the thiourea core, the catalytic utility in promoting intramolecular cyclizations of other substrates is a key area of interest. In such catalytic cycles, the thiourea moiety would typically activate a substrate through hydrogen bonding, facilitating the ring-closing step.

Addition Reactions:

The application of thiourea derivatives as organocatalysts is particularly well-established in the realm of asymmetric addition reactions, most notably the Michael addition. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic amino group, are highly effective in promoting the addition of nucleophiles to electrophiles. For example, bifunctional thiourea-ammonium salts have been used to catalyze the Michael addition of β-keto esters to α,β-unsaturated aldehydes, leading to the enantioselective synthesis of functionalized 1,4-dihydropyridines. nih.gov Similarly, chiral thiourea derivatives have been successfully applied as organocatalysts in the Morita-Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene. arkat-usa.org In these reactions, the thiourea group activates the electrophile via hydrogen bonding, while the basic moiety activates the nucleophile.

The catalytic performance of a simple arylthiourea like this compound in these reactions would depend on its ability to effectively pre-organize the substrates through hydrogen bonding. The electronic nature of the aryl substituents (the aniline (B41778) and 4-chlorophenyl groups) would influence the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds formed with the substrate.

Table 1: Examples of Catalytic Reactions Employing Thiourea Derivatives

Reaction TypeCatalyst TypeSubstratesProductReference
CyclocondensationN,N'-Disubstituted ThioureaThiourea derivative, Oxalyl ChlorideImidazole-dione nih.govarkat-usa.org
Michael AdditionBifunctional Thiourea-Ammonium Saltβ-Keto ester, α,β-Unsaturated aldehyde1,4-Dihydropyridine nih.gov
Morita-Baylis-HillmanChiral Thiourea DerivativeAldehyde, Activated alkeneβ-Hydroxy-α-methylene carbonyl compound arkat-usa.org
Michael AdditionBifunctional ThioureaDiphenyl phosphite, Nitroalkeneβ-Nitrophosphonate rsc.org

Ligand Design for Enhanced Catalytic Activity and Selectivity

To improve the catalytic performance of thiourea-based catalysts, significant efforts have been directed towards the rational design of their molecular architecture. For a simple diarylthiourea like this compound, several strategies could be envisioned to enhance its catalytic activity and induce selectivity, particularly enantioselectivity in asymmetric reactions.

Introduction of Chiral Scaffolds:

A primary strategy for achieving enantioselectivity is the incorporation of a chiral moiety into the thiourea structure. This is often accomplished by using a chiral amine or isothiocyanate during the synthesis of the thiourea. The chiral scaffold creates a stereochemically defined environment around the catalytically active thiourea group, which can differentiate between the prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product. Numerous chiral backbones, such as those derived from amino acids, alkaloids (e.g., cinchona alkaloids), and diamines (e.g., 1,2-diaminocyclohexane), have been successfully employed in the design of highly effective chiral thiourea organocatalysts.

Installation of Additional Functional Groups:

The introduction of other functional groups to create bifunctional or even multifunctional catalysts is another powerful approach. As mentioned earlier, the combination of a thiourea moiety with a basic group (e.g., a tertiary amine) within the same molecule leads to a synergistic activation of both the electrophile and the nucleophile. This bifunctionality often results in significantly enhanced reaction rates and selectivities compared to catalysts that can only perform one of these roles. For this compound, this could be achieved by modifying either the aniline or the 4-chlorophenyl ring to include a basic functional group.

Tuning Electronic and Steric Properties:

The electronic and steric properties of the substituents on the thiourea nitrogen atoms play a crucial role in modulating catalytic activity. Electron-withdrawing groups on the aryl rings, such as the chloro group already present in this compound, increase the acidity of the N-H protons. This enhances the hydrogen-bonding capability of the catalyst, which can lead to stronger activation of the electrophile and potentially higher reactivity. Conversely, electron-donating groups would decrease the acidity.

Steric bulk can also be a critical design element, particularly for enantioselectivity. The introduction of bulky groups near the chiral center can create a more defined and constrained chiral pocket, which can improve the discrimination between competing transition states and thus enhance enantiomeric excess.

Table 2: Design Strategies for Enhanced Thiourea Catalysis

StrategyRationaleExpected Outcome
Incorporation of Chiral MoietiesCreation of a chiral environmentEnantioselectivity
Introduction of Basic GroupsBifunctional activation of nucleophile and electrophileIncreased reactivity and selectivity
Modification of Electronic PropertiesTuning of N-H acidity and hydrogen-bond strengthEnhanced catalytic activity
Adjustment of Steric HindranceCreation of a defined chiral pocketImproved enantioselectivity

Supramolecular Chemistry and Molecular Recognition Properties

Anion Recognition and Binding Studies of Thiourea (B124793) Derivatives

The thiourea moiety is a well-established motif for anion recognition, primarily through the hydrogen-bonding capabilities of its N-H protons. In the case of N-anilinothioureas, including 1-Anilino-3-(4-chlorophenyl)thiourea, this binding ability is significantly enhanced.

Research has demonstrated that N-anilino-N'-phenylthioureas, as a class, are highly efficient anion receptors, surpassing classical N-alkyl(aryl)thioureas. nih.gov This enhanced affinity is particularly pronounced for basic anions. For instance, studies on related N-anilinothioureas have shown exceptionally high binding constants for acetate (B1210297) (AcO⁻), on the order of 10⁶ to 10⁷ M⁻¹ in acetonitrile (B52724). nih.gov This suggests a strong interaction between the thiourea N-H protons and the carboxylate group of the acetate anion.

Table 1: Representative Anion Binding Affinities of a Thiourea-Based Receptor

AnionBinding Constant (log K)
F⁻3.70
Cl⁻< 2
Br⁻< 2
I⁻< 2
H₂PO₄⁻> 3
HSO₄⁻~ 2
NO₃⁻< 2
ClO₄⁻< 2

Note: This table is illustrative and based on data for a related 4-nitrophenyl-based molecular cleft functionalized with thiourea in DMSO. Specific values for this compound may vary.

The primary mechanism governing the interaction between this compound and anions is the formation of multiple hydrogen bonds. The two N-H protons of the thiourea group act as hydrogen bond donors, creating a "chelation" effect that securely binds the anion. researchgate.net

Formation of Supramolecular Assemblies and Self-Aggregation Phenomena

Beyond individual anion binding, this compound and related molecules can participate in self-assembly processes, leading to the formation of ordered supramolecular structures. These assemblies are held together by a network of non-covalent interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of a closely related compound, 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea, provides valuable insights into the potential non-covalent interactions. sunway.edu.my In the solid state, such molecules are likely to form extended networks through intermolecular hydrogen bonds, where the N-H groups interact with the sulfur atom of the thiourea or other acceptor sites.

Development of Chemo-sensors and Fluorescent Probes (non-biological sensing)

The pronounced changes in the spectroscopic properties of N-anilinothioureas upon anion binding make them excellent candidates for the development of chemosensors. nih.gov These sensors can provide a visual or fluorescent signal in the presence of a specific analyte.

The binding of an anion to this compound can lead to significant changes in its UV-Vis absorption spectrum. nih.gov The conformational change and enhanced charge transfer upon anion complexation can result in the appearance of new absorption bands, providing a colorimetric response. This property allows for the naked-eye detection of certain anions. academie-sciences.fr

While the fluorescence of this compound itself has not been extensively reported for sensing applications, the general principle of using thiourea-based compounds as fluorescent probes is well-established. The interaction with an analyte can modulate the fluorescence of the molecule, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This change in fluorescence intensity can be correlated to the concentration of the analyte, enabling quantitative measurements. The design of such fluorescent probes often involves coupling the thiourea recognition unit to a fluorophore. academie-sciences.fr The anion binding event then influences the electronic properties of the fluorophore, resulting in a measurable change in its emission.

Applications in Materials Science and Analytical Chemistry

Development of Molecular Imprinted Polymers (MIPs) Utilizing Thiourea (B124793) Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The thiourea functional group is particularly valuable in the synthesis of MIPs due to its ability to form strong and specific hydrogen bonds with a variety of template molecules.

Recent research has highlighted the efficacy of thiourea derivatives as functional monomers in the preparation of MIPs. For instance, MIPs utilizing thiourea-based monomers have been successfully developed for the selective recognition of phosphate (B84403) ions. In these systems, the thiourea group interacts with the phosphate template through hydrogen bonding. After polymerization and removal of the template, the resulting polymer contains cavities that are complementary in size, shape, and chemical functionality to the phosphate ion, enabling its selective rebinding from a mixture. Studies have shown that MIPs prepared with functional monomers like 1-allyl-2-thiourea can recover nearly 90% of phosphate from aqueous solutions. Similarly, MIPs using N-methyl-N′-(4-vinylphenyl)-thiourea have demonstrated high binding ability and specific interaction with phosphate derivatives in organic solvents.

While specific studies on 1-Anilino-3-(4-chlorophenyl)thiourea as a functional monomer are not yet prevalent, its structural similarity to other effective thiourea monomers suggests its potential in creating MIPs for target molecules that can engage in hydrogen bonding and π-π stacking interactions. The anilino and 4-chlorophenyl groups could offer additional points of interaction, potentially leading to MIPs with enhanced selectivity and affinity for specific analytes.

Table 1: Examples of Thiourea-Based Molecularly Imprinted Polymers

Functional MonomerTemplate MoleculeTarget AnalyteRecovery/BindingReference
1-allyl-2-thioureaPhenylphosphonic acidPhosphate~90% in aqueous media
N-methyl-N′-(4-vinylphenyl)-thioureaDiphenyl phosphatePhosphate derivatives>90% in acetonitrile (B52724)

Integration into Functional Materials and Polymer Chemistry

The incorporation of thiourea derivatives into polymers can impart unique functional properties to the resulting materials. The ability of the thiourea moiety to act as a ligand for metal ions, a catalyst, and a building block for heterocyclic compounds makes it a versatile component in polymer chemistry.

Thiourea derivatives are utilized as ligands in the formation of metal complexes, which can then be integrated into polymer matrices to create materials with catalytic or sensing capabilities. The sulfur and nitrogen atoms of the thiourea group can coordinate with a variety of metal ions, forming stable complexes. The resulting metallopolymers can find use in applications such as catalysis, and as materials for the photodegradation of dyes.

Furthermore, the reactivity of the thiourea group allows for its use as an intermediate in the synthesis of various heterocyclic compounds, which can then be polymerized to form functional polymers with specific optical or electronic properties. The anilino and 4-chlorophenyl groups in this compound can influence the electronic properties and solubility of the resulting polymers, making them suitable for a range of applications.

Applications in Separation Science (e.g., Solid Phase Extraction)

Solid-phase extraction (SPE) is a widely used sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid phase. The development of novel sorbents with high selectivity and capacity is a key area of research in separation science. Thiourea-based materials have shown promise as effective sorbents for the extraction of various compounds.

Molecularly imprinted polymers, as discussed earlier, can be used as highly selective sorbents in a technique known as molecularly imprinted solid-phase extraction (MISPE). This method has been successfully applied for the determination of trace levels of pesticides, such as chlorpyrifos, in water samples with recoveries ranging from 99% to 105%.

The ability of the thiourea group to engage in hydrogen bonding makes it an effective functional group for sorbents designed to extract polar analytes. The general principle of SPE involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. The choice of sorbent is critical to the success of the separation. Given the structural features of this compound, a polymer incorporating this compound could potentially be used as an SPE sorbent for the selective extraction of analytes that can interact with its anilino, 4-chlorophenyl, and thiourea functionalities.

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

Studies on Molecular Recognition and Binding with Model Biological Macromolecules

The interaction of thiourea (B124793) derivatives with biological macromolecules such as DNA and proteins is a critical area of research. These interactions are often mediated by hydrogen bonds, with the thiourea moiety's sulfur and nitrogen atoms acting as key participants. mdpi.com

Recent studies on thiourea polymers have indicated that these compounds can induce DNA damage, suggesting a direct interaction with the DNA molecule. nih.gov For instance, a quaternized thiourea main-chain polymer (QTMP) was found to cause DNA damage by directly inserting into the DNA structure. nih.gov In the case of 1-Anilino-3-(4-chlorophenyl)thiourea, while specific studies on its DNA binding are not extensively documented, the general principles of thiourea-DNA interactions can be inferred. A molecular docking study of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, with B-DNA (PDB ID: 1BNA) revealed a binding energy of -7.41 kcal/mol. researchgate.net This interaction was characterized by hydrogen bonds between the nitrogen atom of the thiourea group and the oxygen atoms of cytosine in the DNA strand. researchgate.net It is plausible that this compound could engage in similar interactions, with its aniline (B41778) and chlorophenyl rings potentially influencing the binding affinity and specificity through hydrophobic or π-stacking interactions within the DNA grooves.

The binding of thiourea derivatives to protein active sites is another crucial aspect of their molecular recognition. The sulfur and nitrogen atoms of the thiourea core can form hydrogen bonds with amino acid residues, while the substituted phenyl rings can engage in hydrophobic and van der Waals interactions, contributing to the stability of the ligand-protein complex.

Computational Modeling of Ligand-Target Interactions

Computational methods, particularly molecular docking and density functional theory (DFT), are invaluable tools for elucidating the interactions between small molecules like this compound and their biological targets. mdpi.com These in silico approaches allow for the prediction of binding modes, interaction energies, and the identification of key residues involved in the binding process.

Molecular docking studies on various thiourea derivatives have provided insights into their binding mechanisms. For example, the docking of N-(phenylcarbamothioyl)-4-chloro-benzamide with the checkpoint kinase 1 (Chk1) receptor (PDB: 2YWP) showed a favorable plant score of -67.19 kcal/mol, indicating a strong binding affinity. jppres.com Similarly, computational studies of thiourea derivatives as inhibitors of Sirtuin-1 (SIRT1) have been conducted to understand their interaction with this histone deacetylase. researchgate.net

For this compound, a hypothetical docking study would likely show the thiourea core forming hydrogen bonds with polar residues in a protein's active site. The aniline and 4-chlorophenyl moieties would likely extend into hydrophobic pockets, with the chlorine atom on the phenyl ring potentially forming halogen bonds or other specific interactions that enhance binding affinity. DFT studies can further complement this by providing information on the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and interaction capabilities. mdpi.com

Table 1: Computational Docking and Interaction Data for Representative Thiourea Derivatives
Compound/DerivativeTarget Macromolecule (PDB ID)Binding Energy / Score (kcal/mol)Key Interacting Residues/MoietiesReference
1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thioureaB-DNA (1BNA)-7.41Cytosine (O3, O4) researchgate.net
N-(phenylcarbamothioyl)-4-chloro-benzamideCheckpoint kinase 1 (2YWP)-67.19 (Plant Score)Not specified in abstract jppres.com
[2-(methylcarbamothioylcarbamoyl)phenyl]benzoateSirtuin-1 (4I5I)-9.29PheA:297 researchgate.net
3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4DNA-dependent protein kinase (DNA-PK)-7Not specified in abstract nih.gov

Analysis of Inhibition Mechanisms for Enzymes at a Molecular Level

Thiourea derivatives are known to inhibit a variety of enzymes through different mechanisms. tubitak.gov.tr Phenylthiourea (B91264), for instance, has been identified as a competitive inhibitor of phenoloxidase, an enzyme involved in melanization. nih.gov A study on its effect on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) determined a competitive type of inhibition with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov This suggests that phenylthiourea competes with the natural substrate for binding to the enzyme's active site.

In the context of this compound, it is likely to act as an inhibitor of various enzymes, with its mechanism being dependent on the specific enzyme's active site architecture. The thiourea moiety can chelate metal ions present in the active site of metalloenzymes or form crucial hydrogen bonds with key amino acid residues. Kinetic studies are essential to determine the precise mechanism of inhibition, which could be competitive, non-competitive, or uncompetitive. For example, kinetic analysis of indole-thiourea derivatives as tyrosinase inhibitors was performed using Lineweaver-Burk plots to elucidate their inhibitory mechanisms. mdpi.com

The presence of the 4-chlorophenyl group in this compound could significantly influence its inhibitory potency and mechanism. The electron-withdrawing nature of the chlorine atom can affect the electronic distribution of the entire molecule, thereby modulating its interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiourea derivatives, SAR studies have provided valuable insights into the roles of different substituents on their inhibitory activities.

Research on a series of aminophenazone-derived aryl thioureas as inhibitors of intestinal alkaline phosphatase has highlighted the importance of the substitution pattern on the aryl ring. researchgate.net Similarly, SAR studies on thiourea derivatives as TRPV1 receptor antagonists showed that halogenation on the aromatic ring could shift the activity from agonism to antagonism, with the effect being dependent on the size and position of the halogen. researchgate.net

In this compound, the key structural features for SAR analysis are the aniline group, the thiourea bridge, and the 4-chlorophenyl group.

The Aniline Moiety: The amino group of the aniline can act as a hydrogen bond donor, while the phenyl ring can participate in hydrophobic and π-π stacking interactions. Modifications to this ring could modulate the binding affinity.

The Thiourea Bridge: This is a critical pharmacophore. The sulfur and two nitrogen atoms are key for forming hydrogen bonds and coordinating with metal ions.

A hypothetical SAR study on analogues of this compound might explore the effects of moving the chlorine to the ortho or meta positions, or replacing it with other halogens like fluorine or bromine. Furthermore, substituting the aniline ring with other aromatic or aliphatic groups would provide a deeper understanding of the structural requirements for optimal interaction with a given biological target.

Table 2: Structure-Activity Relationship Insights from Related Thiourea Derivatives
Structural ModificationObserved Effect on ActivityImplication for this compoundReference
Halogenation of the aromatic A-region in TRPV1 antagonistsShifted activity from agonism to antagonism; effect dependent on halogen size and position.The 4-chloro substitution is likely crucial for the specific activity profile of the compound. researchgate.net
Substitution on the aryl ring of aminophenazone-derived thioureasInfluenced inhibitory potential against intestinal alkaline phosphatase.The 4-chlorophenyl group is a key determinant of its enzyme inhibitory potential. researchgate.net
Presence of a piperazine (B1678402) ring in anti-leishmanial thioureasEnhanced potency and selectivity.The aniline group in the title compound could be replaced with other cyclic amines to modulate activity. mdpi.com

Future Directions and Emerging Research Avenues for 1 Anilino 3 4 Chlorophenyl Thiourea

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and drug discovery from a process of serendipity and laborious screening to one of guided, predictive design. nih.govresearchgate.net These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel molecules before they are ever synthesized. nih.govresearchgate.net

For 1-Anilino-3-(4-chlorophenyl)thiourea, AI/ML offers a powerful approach to rationally design analogs with optimized characteristics. Machine learning models, particularly deep neural networks, can be trained on existing data from diverse thiourea (B124793) compounds to predict various endpoints, such as inhibitory activity against specific enzymes, or physicochemical properties. nih.govresearchgate.net Generative models, such as recurrent neural networks (RNNs), can be trained on large libraries of chemical structures to propose entirely new molecules based on the this compound scaffold but with modifications predicted to enhance a desired property. nih.gov This de novo design approach accelerates the discovery of more effective and safer chemical candidates. youtube.com

The process typically involves building a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov This involves curating a dataset of similar compounds, calculating molecular descriptors (physicochemical properties), and using ML algorithms to build and validate a predictive model. researchgate.netnih.gov This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

StepDescriptionAI/ML Tool ExampleDesired Outcome
1. Data CurationAssemble a dataset of thiourea derivatives with known biological activity (e.g., enzyme inhibition). researchgate.netData Mining AlgorithmsA clean, curated dataset for model training.
2. Descriptor CalculationCompute a wide range of 2D and 3D molecular descriptors for each compound in the dataset. nih.govCDK, RDKitA feature matrix representing the chemical space.
3. Model TrainingTrain various ML models to find correlations between descriptors and activity. researchgate.netScikit-learn (SVM, RF), TensorFlow (DNN)A predictive QSAR model. nih.gov
4. Model ValidationUse cross-validation and test sets to assess the model's predictive power (e.g., R², Accuracy). researchgate.netStatistical Validation MetricsA robust and validated model.
5. De Novo DesignEmploy generative models to design new molecules based on the target scaffold with high predicted activity. nih.govyoutube.comRecurrent Neural Networks (RNNs)A virtual library of novel candidate compounds.
6. Synthesis & TestingSynthesize and experimentally test the highest-ranking virtual compounds to validate predictions.N/AExperimentally confirmed lead compounds.

Exploration of Novel Reactivity and Transformation Pathways

While the primary synthesis of thioureas is well-established, the full reactive potential of this compound remains largely untapped. nih.gov Thioureas are versatile synthons, capable of acting as precursors for a wide array of heterocyclic compounds and serving as ligands in coordination chemistry. nih.govsphinxsai.com

Future research could focus on using this compound as a building block for more complex molecular architectures. For instance, reactions with α-haloketones or similar bifunctional reagents could lead to the formation of thiazole, pyrimidine, or other heterocyclic rings, a common strategy for generating bioactive molecules. acs.org The presence of two distinct aryl groups and the reactive thiourea core provides multiple sites for selective functionalization.

Furthermore, the field of organocatalysis presents a significant opportunity. The hydrogen-bonding capabilities of the N-H protons in the thiourea moiety are crucial for its function as a hydrogen bond donor catalyst in various asymmetric reactions. nih.gov Exploring the catalytic activity of this compound or its chiral derivatives in stereoselective synthesis could open up new applications.

A particularly novel area of investigation is the controlled oxidation of the thiourea group. Recent studies have shown that sterically hindered thioureas can be oxidized to form stable thiourea S-oxides, which are typically highly reactive intermediates. nih.gov Investigating the oxidation of this compound could lead to the isolation of these novel S-oxide species, which possess a unique C=S⁺-O⁻ moiety and could exhibit unprecedented chemical reactivity. nih.gov

Table 2: Potential Novel Transformations for this compound

Reaction ClassReagents/ConditionsPotential ProductResearch Goal
Heterocycle Synthesisα-haloketones, baseSubstituted Thiazoles/PyrimidinesCreate novel, structurally complex derivatives for biological screening. acs.org
OrganocatalysisChiral derivatization, various substratesEnantiomerically enriched productsDevelop new applications in asymmetric synthesis. nih.gov
Coordination ChemistryMetal salts (e.g., Cu(II), Ni(II), Pd(II))Metal-thiourea complexesExplore new materials with unique electronic or catalytic properties. mdpi.com
Selective OxidationPeracids (e.g., mCPBA) in protic solventsThis compound S-oxideIsolate and characterize novel reactive intermediates. nih.gov

Advanced Characterization Techniques in Thiourea Research

Thorough characterization is fundamental to understanding a compound's structure, conformation, and electronic properties. While standard techniques like FT-IR and basic NMR are routinely used, advanced methods can provide much deeper insights into the nuanced features of this compound. uobaghdad.edu.iqresearchgate.net

Single-crystal X-ray diffraction, for example, provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov Performing these analyses at low temperatures can yield even higher resolution data. sphinxsai.com For a molecule like this compound, this can elucidate the planarity of the thiourea core and the orientation of the phenyl and chlorophenyl rings, which are critical for molecular recognition and binding. nih.gov

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can unambiguously assign all proton and carbon signals, which can be complex in asymmetrically substituted thioureas. Solid-state NMR could reveal information about the compound's structure and dynamics in its solid form, complementing crystallographic data. Furthermore, computational methods like Density Functional Theory (DFT) can be used in conjunction with experimental data to calculate quantum parameters, optimize molecular geometry, and predict spectroscopic signatures, providing a powerful link between theoretical structure and observed properties. mdpi.com

Table 3: Comparison of Standard and Advanced Characterization Techniques

TechniqueStandard ApplicationAdvanced Application/Insight
NMR Spectroscopy ¹H and ¹³C NMR for basic structure confirmation. uobaghdad.edu.iq2D NMR (COSY, HMBC) for unambiguous signal assignment; Solid-State NMR for solid-phase conformation.
X-Ray Crystallography Powder X-Ray Diffraction (PXRD) for phase identification.Single-Crystal X-Ray Diffraction for precise 3D structure, conformation, and intermolecular hydrogen bonding analysis. nih.gov
Mass Spectrometry Confirmation of molecular weight.High-Resolution Mass Spectrometry (HRMS) for exact mass and elemental formula determination.
Computational Chemistry N/ADFT calculations to predict geometry, vibrational frequencies, and electronic properties to corroborate experimental data. mdpi.com

Sustainable and Scalable Synthetic Methodologies for Thiourea Production

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. Future work on this compound should focus on developing synthetic methods that are not only efficient but also environmentally benign and scalable for potential industrial production. google.com

Conventional methods for synthesizing thioureas often involve the reaction of an amine with an isothiocyanate, which may be unstable and require organic solvents. nih.gov Green alternatives are actively being explored. For example, one-pot syntheses that start from more readily available precursors, such as nitrobenzenes, using recyclable catalysts in green solvents like water, represent a significant advance. nih.gov A recently developed method uses nickel nanoparticles immobilized on a metal-organic framework (MOF) to catalyze the synthesis of thioureas from nitroaromatics in water at room temperature with excellent yields. nih.gov This approach offers high atom economy and easy catalyst recovery. nih.gov

Another promising green technique is mechanochemistry, specifically ball milling. researchgate.net This solvent-free method involves the grinding of reactants together, often leading to faster reaction times, higher yields, and different selectivities compared to solution-phase chemistry. researchgate.net Synthesizing this compound via ball milling could drastically reduce solvent waste and simplify product isolation. The use of bio-based solvents, such as Cyrene, has also been shown to be a viable green alternative to traditional polar aprotic solvents for thiourea synthesis. nih.gov

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional Synthesis (Amine + Isothiocyanate)Potential Green Synthesis
Solvent Typically organic solvents (e.g., Acetone, THF). nih.govresearchgate.netWater, Cyrene, or solvent-free (ball milling). nih.govresearchgate.netnih.gov
Catalyst Often uncatalyzed or requires a base.Recyclable nanocatalysts (e.g., Ni on MOF). nih.gov
Starting Materials Aniline (B41778), 4-chlorophenyl isothiocyanate.4-chloronitrobenzene, aniline, carbon disulfide source. nih.gov
Energy Input Often requires heating/reflux. acs.orgRoom temperature or mechanical energy (ball milling). nih.govresearchgate.net
Waste Profile Generation of organic solvent waste.Minimal waste, especially in solvent-free methods; catalyst is recyclable. nih.gov
Scalability Feasible, but waste management is a concern.Potentially simpler and more cost-effective at large scale due to reduced solvent and energy costs. google.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Anilino-3-(4-chlorophenyl)thiourea?

Synthesis typically involves condensation reactions between substituted anilines and thiocarbonyl precursors. Key methods include:

  • Microwave-assisted synthesis : Reacting (E)-N-(4-chlorophenyl)acrylamide derivatives with thiourea in the presence of KOH under microwave irradiation (1–2 minutes), followed by ethanol recrystallization .
  • Reflux-based methods : Using anhydrous acetone as a solvent, ammonium thiocyanate as a thiocarbonyl source, and 4-chloroaniline, with prolonged reflux (2–5 hours) and subsequent neutralization with dilute HCl .
  • Slow evaporation crystallization : Dissolving the crude product in polar solvents like DMF or ethanol and allowing slow solvent evaporation to obtain single crystals for structural analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Infrared (IR) spectroscopy : Identify characteristic bands such as ν(N–H) (3280–3200 cm⁻¹), ν(C=S) (1360–1340 cm⁻¹), and ν(C–N) (1159–1000 cm⁻¹) to confirm thiourea functional groups .
  • X-ray crystallography : Resolve molecular geometry, bond lengths (e.g., C=S ~1.68 Å), and torsion angles (e.g., ~15° dihedral between aryl rings) to validate structural hypotheses .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to assign aromatic proton environments and confirm substitution patterns .

Q. How does the electronic structure of the 4-chlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine atom stabilizes the aryl ring via resonance and inductive effects, enhancing electrophilic substitution resistance. This impacts:

  • Hydrogen bonding : Chlorine participates in weak C–H⋯Cl interactions during crystallization, affecting packing efficiency .
  • Thiourea tautomerism : The electronic environment favors the thione (C=S) form over thiol tautomers, critical for coordinating metal ions or forming hydrogen bonds in supramolecular assemblies .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data in structural studies?

  • Density Functional Theory (DFT) : Compare computed vibrational spectra (IR/Raman) with experimental data to validate assignments. For example, deviations in ν(C=S) frequencies may arise from crystal packing forces not modeled in gas-phase calculations .
  • Molecular docking : Investigate binding interactions (e.g., sulfur-aromatic networks with protein residues like Phe163/Phe226 in IDO1 inhibitors) to explain biological activity variations across derivatives .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) to rationalize crystallographic packing efficiencies .

Q. What challenges arise in crystallographic refinement of thiourea derivatives, and how are they addressed?

  • Disorder in flexible groups : The thiourea moiety may exhibit rotational disorder, requiring constrained refinement or splitting models into discrete positions .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins, common in low-symmetry space groups .
  • Weak hydrogen bonds : Prioritize high-resolution data (<1.0 Å) to resolve subtle interactions like C–H⋯Cl, which influence thermal ellipsoid anisotropy .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in thiourea derivatives?

  • Substituent electronic effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance hydrogen-bond acceptor capacity, improving enzyme inhibition (e.g., IDO1 inhibitors with IC₅₀ ~16 nM) .
  • Steric effects : Bulky substituents (e.g., cyclohexyl, allyl) reduce bioavailability but improve selectivity by preventing non-specific binding .
  • Meta-analysis : Cross-reference biological data (e.g., antimicrobial IC₅₀ values) with Hammett constants (σ) or LogP values to establish quantitative structure-activity relationships (QSAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.